
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is a useful research compound. Its molecular formula is C7H16Cl3N and its molecular weight is 220.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
The synthesis of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride typically involves the reaction of N-methyl-4-chlorobutylamine with 2-chloroethyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a DNA alkylating agent.
Medicine: It has applications in the development of chemotherapeutic agents due to its ability to interfere with DNA replication.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride involves its ability to alkylate DNA. It forms covalent bonds with the DNA bases, leading to cross-linking and preventing DNA replication and transcription. This action results in the inhibition of cell division and can induce cell death. The primary molecular targets are the N7 nitrogen atoms of guanine bases in DNA .
Comparaison Avec Des Composés Similaires
N-(2-Chloroethyl)-N-methyl-4-chlorobutylamine hydrochloride is similar to other nitrogen mustard compounds, such as:
Bis(2-chloroethyl)methylamine (HN2): Used as a chemotherapeutic agent.
Tris(2-chloroethyl)amine (HN3): Known for its use in chemical warfare and as a chemotherapeutic agent.
Carmustine and Lomustine: Used in the treatment of brain tumors and leukemia
What sets this compound apart is its specific structure, which provides unique reactivity and applications in various fields.
Propriétés
Numéro CAS |
6427-14-1 |
|---|---|
Formule moléculaire |
C7H16Cl3N |
Poids moléculaire |
220.6 g/mol |
Nom IUPAC |
4-chloro-N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-10(7-5-9)6-3-2-4-8;/h2-7H2,1H3;1H |
Clé InChI |
RYRGJSRFNMLAQU-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


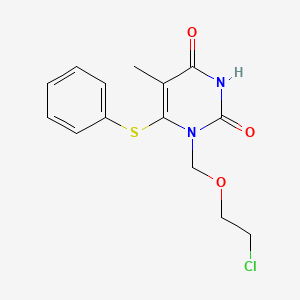
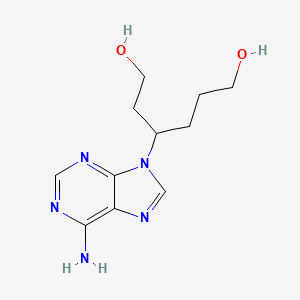
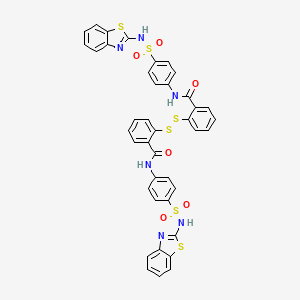
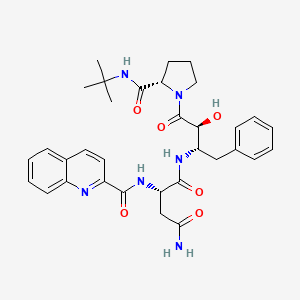
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
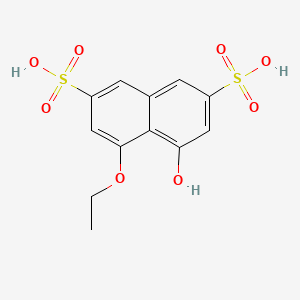
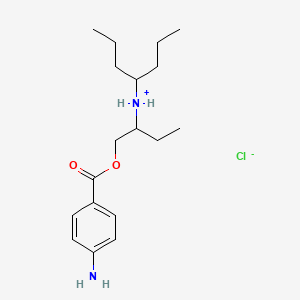
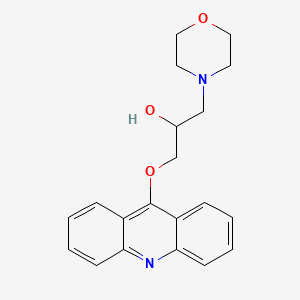



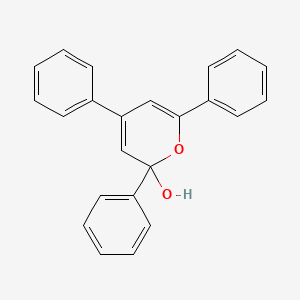
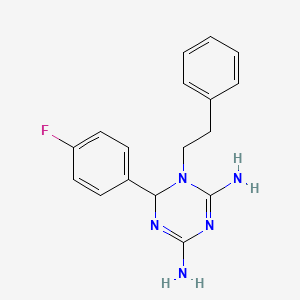
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
